molecular formula C7H16Cl2N4 B3249042 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride CAS No. 1909328-09-1

1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride

Cat. No. B3249042
CAS RN: 1909328-09-1
M. Wt: 227.13
InChI Key: DWWJIAYCYJREFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1152939-98-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride” are not mentioned in the search results, compounds with similar structures have been studied. For example, the copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-dodecyl methacrylate in toluene has been analyzed .


Physical And Chemical Properties Analysis

This compound is stored at temperatures between 2-8°C in a dark place and an inert atmosphere . and can exist in liquid, semi-solid, or solid form . The compound’s molecular weight is 154.21 .

Scientific Research Applications

Drug Delivery Systems

DMAP’s amphiphilic nature and biocompatibility make it an excellent candidate for drug delivery systems. Researchers have explored its use in designing nanocarriers, such as micelles, for simultaneous delivery of anticancer drugs and nucleic acids . These nanocarriers can enhance cancer therapy by precisely targeting tumor cells.

Antioxidant and Anti-Inflammatory Agent

DMAP has antioxidant properties, which can protect cells from oxidative stress. Additionally, it exhibits anti-inflammatory effects, making it valuable in mitigating inflammation-related diseases . Researchers have investigated its potential as a therapeutic agent in these contexts.

Anticancer Applications

Quercetin-loaded micelles based on DMAP have been studied for their anticancer activity. Quercetin, an antioxidant and anti-inflammatory compound, can be effectively delivered using DMAP-based nanocarriers . These micelles hold promise for targeted cancer therapy.

Gene Delivery

DMAP-modified polymers have been used to form micelleplexes with DNA. These complexes allow simultaneous delivery of quercetin and genetic material . The combination of drug and gene delivery holds potential for personalized medicine and gene-based therapies.

Biodegradable Polymers

DMAP is incorporated into biodegradable polycarbonates, enhancing their properties. These polymers find applications in tissue engineering, wound healing, and controlled drug release . DMAP contributes to the biocompatibility and degradation behavior of these materials.

Polymer Synthesis and Modification

DMAP is involved in polymerization reactions, leading to well-defined water-soluble homopolymers . Researchers use these polymers as building blocks for various applications, including drug delivery and material design.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWJIAYCYJREFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride

CAS RN

1909328-09-1
Record name 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.